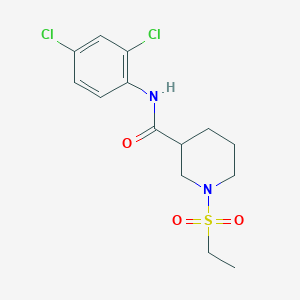
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide, also known as GSK-3β inhibitor, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory effects on glycogen synthase kinase-3β (GSK-3β), which is a key enzyme involved in various physiological processes, including cell signaling, gene expression, and metabolism.
Mécanisme D'action
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide exhibits its inhibitory effects on N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ by binding to its ATP-binding site, thereby preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways involved in various physiological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been found to exhibit various biochemical and physiological effects, including neuroprotection, mood regulation, and improvement in insulin sensitivity and glucose metabolism. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide in lab experiments is its specificity towards N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ, which allows for precise modulation of downstream signaling pathways. Additionally, its synthetic nature allows for easy modification and optimization of its chemical properties. However, one of the limitations of using this compound is its potential toxicity, which requires careful dose optimization and toxicity testing.
Orientations Futures
Of research include optimization of its chemical properties for improved efficacy and safety, as well as identification of novel targets and downstream signaling pathways for modulation. Additionally, further studies are needed to determine its potential in combination therapy with other drugs for synergistic effects.
Méthodes De Synthèse
The synthesis of N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide involves the reaction of 5-amino-1H-indole-3-carboxylic acid with thionyl chloride to form 5-chloro-1H-indole-3-carboxylic acid. This intermediate is then reacted with propylamine and thiourea in the presence of a base to yield the final product.
Applications De Recherche Scientifique
N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and diabetes. It has been found to exhibit neuroprotective effects by inhibiting N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ, which is involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to regulate mood and behavior in bipolar disorder patients by modulating the activity of N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ. In diabetes, N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamide has been found to improve insulin sensitivity and glucose metabolism by inhibiting N-1H-indol-5-yl-4-propyl-1,2,3-thiadiazole-5-carboxamideβ.
Propriétés
IUPAC Name |
N-(1H-indol-5-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-2-3-12-13(20-18-17-12)14(19)16-10-4-5-11-9(8-10)6-7-15-11/h4-8,15H,2-3H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISDRRQSVCDFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinecarbothioamide](/img/structure/B6084476.png)
![[1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-3-phenylpropyl]amine hydrochloride](/img/structure/B6084478.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B6084490.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6084504.png)
![N-(2,3-difluoro-4-methylbenzyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6084507.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6084515.png)
![1-(cyclohexylmethyl)-N-methyl-6-oxo-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6084519.png)
![1-(2-chloro-4-fluorobenzyl)-N-[3-(methylthio)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6084533.png)

![N,2,6-trimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-4-pyrimidinecarboxamide](/img/structure/B6084538.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6084545.png)
![methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate](/img/structure/B6084558.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6084564.png)
methylene]acetamide](/img/structure/B6084568.png)